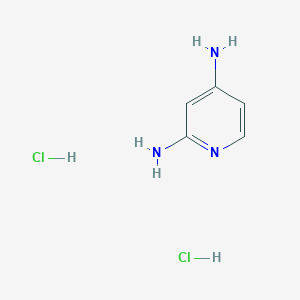

Pyridine-2,4-diamine Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9Cl2N3 |

|---|---|

Molecular Weight |

182.05 g/mol |

IUPAC Name |

pyridine-2,4-diamine;dihydrochloride |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-1-2-8-5(7)3-4;;/h1-3H,(H4,6,7,8);2*1H |

InChI Key |

QPRADDRNEBKLSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyridine-2,4-diamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Pyridine-2,4-diamine Dihydrochloride, a key intermediate in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the prevailing synthetic strategies, focusing on a robust and scalable multi-step pathway starting from 2-chloropyridine. We will dissect the causality behind each experimental choice, from N-oxide formation and regioselective nitration to a strategic amination and final reduction. An alternative, classical approach via the Chichibabin reaction is also discussed for comparative purposes. This guide is grounded in established literature, providing detailed, self-validating protocols, characterization data, and mechanistic insights to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Pyridine-2,4-diamine and its dihydrochloride salt are pivotal building blocks in medicinal chemistry. The arrangement of the amino groups on the pyridine scaffold imparts unique electronic and hydrogen-bonding properties, making it a valuable pharmacophore in the development of various therapeutic agents. The dihydrochloride salt form is often preferred to enhance the stability and aqueous solubility of the parent compound.

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: the regioselective introduction of functional groups onto the pyridine ring. Direct amination of the pyridine core is often complicated by a lack of selectivity and harsh reaction conditions. Therefore, a more controlled, multi-step approach is generally favored in modern synthetic applications. This guide will focus primarily on a five-step pathway that offers high levels of control and scalability, while also providing context with a discussion of the historical Chichibabin amination.

The principal strategy involves:

-

Activation and Directing Group Installation: Oxidation of a readily available starting material, 2-chloropyridine, to its N-oxide. This serves the dual purpose of activating the C4 position for electrophilic substitution and protecting the pyridine nitrogen.

-

Regioselective Nitration: Introduction of a nitro group at the activated C4 position.

-

Sequential Amination: A two-stage introduction of the required amino groups, involving nucleophilic substitution and subsequent reduction.

-

Final Salt Formation: Conversion of the synthesized 2,4-diaminopyridine free base to its stable dihydrochloride salt.

Primary Synthesis Pathway: A Multi-Step Approach from 2-Chloropyridine

This pathway is the most widely adopted due to its logical progression, control over regiochemistry, and Amenability to scale-up. The overall transformation is depicted below.

Caption: Mechanism of the Chichibabin reaction for the synthesis of 2-aminopyridine.

Mechanism and Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring to form an anionic σ-adduct intermediate. Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source to evolve hydrogen gas.

Limitations: While direct, this method has significant drawbacks for the synthesis of 2,4-diaminopyridine:

-

Selectivity: The reaction strongly favors amination at the C2 and C6 positions. Introducing a second amino group at the C4 position is difficult and generally results in low yields. [1]* Harsh Conditions: The reaction requires high temperatures and the use of sodium amide, which is a hazardous and moisture-sensitive reagent.

-

Purification: The reaction can produce a mixture of mono- and di-aminated products, as well as other isomers, which are often difficult to separate due to their similar physical properties. [1] Due to these challenges, the Chichibabin reaction is not the preferred method for producing high-purity Pyridine-2,4-diamine.

Data Summary and Characterization

The following table summarizes key data for the primary synthesis pathway.

| Step | Starting Material | Product | Key Reagents | Typical Yield | Melting Point (°C) |

| 1 | 2-Chloropyridine | 2-Chloropyridine N-oxide | H₂O₂ / Acetic Acid | ~98% [1] | 100-104 |

| 2 | 2-Chloropyridine N-oxide | 2-Chloro-4-nitropyridine N-oxide | HNO₃ / H₂SO₄ | ~85-90% [2] | 148-151 |

| 3/4 | 2-Chloro-4-nitropyridine N-oxide | 2-Amino-4-nitropyridine N-oxide | Benzylamine, H₂SO₄ | ~92% [1] | 225-227 |

| 5 | 2-Amino-4-nitropyridine N-oxide | Pyridine-2,4-diamine | Pd/C, H₂ | ~71% [1] | ~107 [3] |

| 6 | Pyridine-2,4-diamine | This compound | HCl | >90% | >250 |

Characterization of Final Product (Pyridine-2,4-diamine)

-

Appearance: Light yellow to light brown solid. [4]* Molecular Formula: C₅H₇N₃ [5]* Molecular Weight: 109.13 g/mol [3]* ¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the three aromatic protons and the two non-equivalent amino groups. A representative spectrum would show a doublet for the proton at C6, a doublet of doublets for the proton at C5, and a doublet for the proton at C3. The amino protons would appear as broad singlets.

-

¹³C NMR (DMSO-d₆): The spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a well-controlled, multi-step sequence starting from 2-chloropyridine. This pathway, involving N-oxidation, regioselective nitration, protected amination, and a final dual reduction, provides a scalable and high-purity route to the target molecule. Each step is designed to overcome the inherent challenges of pyridine chemistry, ensuring precise control over the introduction of functional groups. While the classic Chichibabin reaction offers a more direct approach, it is hampered by issues of selectivity and safety, rendering it less suitable for modern, large-scale applications. The protocols and data presented in this guide offer a validated framework for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

-

A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 2009. [Link]

-

Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 2021. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 2017. [Link]

-

Synthesis, characterization and antibacterial screening of 2,4-diaminopyrimidine pyrimethamine and trimethoprim silver complexes. African Journal of Biotechnology, 2012. [Link]

-

p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]

-

Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors. Bioorganic & Medicinal Chemistry Letters, 2009. [Link]

-

2,4-Diaminopyridine. Pharmaffiliates. [Link]

-

Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 2024. [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

PYRIDINE-2,4-DIAMINE. LookChem. [Link]

-

3-AMINOPYRIDINE. Organic Syntheses. [Link]

-

How to make a salt of a novel compound? ResearchGate. [Link]

-

Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. [Link]

-

2,4-Diaminopyridine. PubChem. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 2021. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

-

2,4-Diaminopyridine. CAS Common Chemistry. [Link]

-

Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry, 2022. [Link]

- Method for preparing 2,4-diaminopyridine.

Sources

- 1. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]

- 2. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of Pyridine-2,4-diamine Dihydrochloride

Technical Whitepaper: Physicochemical Profiling of Pyridine-2,4-diamine Dihydrochloride

Executive Summary

This compound (2,4-Diaminopyridine 2HCl) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., cholinesterase inhibitors), agrochemicals, and functional dyes.[1][2][3][4][5][6][7][8][9][10] Its unique electronic structure, characterized by a pyridine ring activated by two electron-donating amino groups, confers high basicity and nucleophilicity compared to mono-aminopyridines. This guide provides a comprehensive physicochemical profile, synthesis pathways, and analytical protocols designed for research and development applications.

Chemical Identity & Molecular Architecture

The substance exists primarily as a dihydrochloride salt to enhance stability and water solubility, as the free base is prone to oxidation and has lower solubility in aqueous media.

| Property | Data |

| Systematic Name | This compound |

| Synonyms | 2,4-Diaminopyridine 2HCl; 2,4-Pyridinediamine dihydrochloride |

| CAS Number | 2241138-89-4 (Salt); 461-88-1 (Free Base) |

| Molecular Formula | C₅H₇N₃[3][4][8][11][12][13][14][15] · 2HCl |

| Molecular Weight | 182.05 g/mol (Salt); 109.13 g/mol (Base) |

| SMILES | Cl.Cl.Nc1ccnc(N)c1 |

| Appearance | White to off-white crystalline powder (Salt); Light orange/brown (Free Base) |

Structural Dynamics

The 2,4-diamino substitution pattern creates a "push-push" electronic system. The amino group at the 4-position strongly donates electron density into the pyridine ring via resonance, significantly increasing the basicity of the ring nitrogen (N1). The amino group at the 2-position further stabilizes the protonated form through inductive effects and potential intramolecular hydrogen bonding.

Figure 1: Electronic interaction and protonation sites. The 4-amino group activates the ring nitrogen, making the first protonation highly favorable.

Physicochemical Properties

Solid-State Profile

-

Melting Point: The dihydrochloride salt typically exhibits a high melting point with decomposition, often >200°C (e.g., 264°C dec. reported for the 2,5-isomer analog).[8] The free base melts at 107°C .[11][14]

-

Hygroscopicity: The dihydrochloride salt is moderately hygroscopic and should be stored under desiccant.

-

Thermal Stability: Stable up to 150°C; degradation (deamination) occurs at higher temperatures or under strong oxidative stress.

Solution Chemistry & pKa

-

Solubility:

-

Water: Highly soluble (>50 mg/mL) due to ionic character.

-

Ethanol: Sparingly soluble.

-

Organic Solvents (DCM, Hexane): Insoluble.

-

-

Acidity (pKa):

-

pKa1 (Ring N): ~9.2 (Predicted). The 4-amino group makes this significantly more basic than unsubstituted pyridine (pKa 5.2).

-

pKa2 (Amino N): < 0. The second protonation (forming the dihydrochloride) occurs on an exocyclic amine but requires highly acidic conditions to maintain in solution; in the solid state, the lattice energy stabilizes the 2HCl form.

-

-

pH of Solution: A 1% aqueous solution is acidic (pH ~2-3) due to the hydrolysis of the hydrochloride.

Synthesis & Manufacturing Pathway

The synthesis of 2,4-diaminopyridine is challenging due to the directing effects of the pyridine ring. Direct amination (Chichibabin reaction) favors the 2,6-isomer. The preferred industrial route involves the reduction of nitrated intermediates.

Protocol: Reduction from 2-Amino-4-nitropyridine

-

Precursor: 2-Amino-4-nitropyridine (or 2-chloro-4-aminopyridine).

-

Hydrogenation: Catalytic hydrogenation using Pd/C in ethanol/acid.

-

Salt Formation: Addition of concentrated HCl to precipitate the dihydrochloride.

Figure 2: Synthetic route via N-oxide activation and nitration, ensuring regioselectivity for the 2,4-substitution pattern.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the polarity and basicity of the diamine, standard C18 methods often result in peak tailing. An ion-pairing method or HILIC mode is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).

-

Mobile Phase B: Acetonitrile.[16]

-

Gradient: 0-5 min (5% B), 5-15 min (5% -> 30% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 245 nm (λmax for aminopyridines) and 280 nm.

-

Retention: The dihydrochloride dissociates; the species detected is the protonated cation.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d6 or D2O.

-

1H NMR (DMSO-d6):

-

δ ~12-13 ppm: Broad singlet (N-H+, pyridinium protons).

-

δ ~7.5-8.0 ppm: Doublet (H6, adjacent to ring N).

-

δ ~7.0-7.5 ppm: Broad singlets (Exocyclic -NH2). Note: These may exchange with D2O.

-

δ ~6.0-6.5 ppm: Multiplets (H3, H5).

-

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Aminopyridines are potassium channel blockers. While 2,4-diaminopyridine is less potent than 4-aminopyridine, strict PPE (gloves, goggles, dust mask) is mandatory to prevent neurological effects (tremors, excitation) from systemic absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). Opinion on 2,6-Diaminopyridine (Structural Analog Analysis). European Commission. Retrieved from [Link]

-

Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440. (Methodology adapted for diamino derivatives).[1][4][16]

-

LookChem. Pyridine-2,4-diamine Properties and CAS Data. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]

- 4. sefh.es [sefh.es]

- 5. Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 8. 2,5-Diaminopyridine | 4318-76-7 [chemicalbook.com]

- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. lookchem.com [lookchem.com]

- 12. chemscene.com [chemscene.com]

- 13. 3,4-Diaminopyridine | 54-96-6 [chemicalbook.com]

- 14. lookchem.com [lookchem.com]

- 15. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Analysis of Pyridine-2,4-diamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary

Pyridine-2,4-diamine dihydrochloride (also known as 2,4-diaminopyridine dihydrochloride) is a highly polar, nitrogen-rich heterocyclic compound that serves as a critical precursor in the synthesis of kinase inhibitors, fluorophores, and advanced functional materials. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven framework for the spectroscopic characterization of this compound. This guide moves beyond standard data reporting by detailing the causality behind analytical choices and establishing self-validating protocols to ensure absolute data integrity.

Chemical Context & Causality of the Dihydrochloride Salt

To accurately interpret the spectroscopic profile of this compound, one must first understand its protonation state. The free base of pyridine-2,4-diamine has a molecular weight of 109.13 g/mol [1]. However, the presence of two electron-donating amino groups significantly increases the basicity of the pyridine ring nitrogen.

When synthesized or stored as a dihydrochloride salt, the molecule undergoes double protonation—typically at the pyridine nitrogen (N1) and the more basic amino group.

-

Causality in Analysis: This protonation transforms a relatively lipophilic free base into a highly polar, hygroscopic salt. Consequently, standard analytical methods (e.g., CDCl₃ for NMR, C18 columns for LC, KBr pellets for IR) will fail or produce artifacts. The electron-withdrawing nature of the protonated nitrogens also causes significant deshielding in NMR and blue-shifts in UV-Vis spectra compared to the free base.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for this compound, serving as a reference standard for structural confirmation.

Table 1: ¹H and ¹³C NMR Chemical Shifts (D₂O, 400 MHz)

Note: Chemical shifts are heavily dependent on concentration and pH due to the salt form.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3390 | Medium | N-H Asymmetric Stretch | Primary amine groups[2] |

| 3306 | Medium | N-H Symmetric Stretch | Primary amine groups[2] |

| 3126 - 2800 | Broad, Strong | N⁺-H Stretch | Protonated pyridine/amine[2] |

| 1637 | Strong | N-H Bending | Amine deformation[3] |

| 1577 | Strong | C=N / C=C Stretch | Pyridine ring skeleton[3] |

Table 3: UPLC-MS and UV-Vis Parameters

| Parameter | Value | Analytical Significance |

| Exact Mass (Free Base) | 109.06 Da | Baseline for mass accuracy[1] |

| [M+H]⁺ (ESI+) | 110.07 m/z | Primary molecular ion observed |

| UV λmax | 285 nm | Protonated π-π* transition |

Experimental Protocols: Self-Validating Workflows

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives or artifactual data.

Protocol 1: Multinuclear NMR Spectroscopy

Causality: The dihydrochloride salt is insoluble in standard organic solvents. Deuterated water (D₂O) or strictly anhydrous DMSO-d₆ must be used. Exchangeable amine protons will broaden or disappear in D₂O; therefore, structural elucidation relies heavily on the aromatic skeleton.

-

Sample Preparation: Dry the sample in a vacuum desiccator for 12 hours. Dissolve 15 mg of the compound in 0.6 mL of D₂O containing 0.05% TSP (Trimethylsilylpropanoic acid).

-

Acquisition: Acquire standard ¹H and ¹³C spectra. Follow up with a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.

-

Self-Validation Step: The TSP internal standard must be strictly calibrated to 0.00 ppm. The HSQC experiment validates the 1D spectra by ensuring that every integrated proton signal directly correlates to a distinct carbon resonance, ruling out overlapping impurity peaks.

Protocol 2: ATR-FTIR Spectroscopy

Causality: Because the dihydrochloride salt is highly hygroscopic, traditional KBr pellet pressing will absorb atmospheric moisture, creating massive, artifactual O-H stretching bands that mask the critical N-H and N⁺-H regions[2]. Attenuated Total Reflectance (ATR) bypasses this issue.

-

Calibration: Perform a background scan of the empty diamond ATR crystal.

-

Application: Apply 2-3 mg of the neat powder directly onto the crystal and apply uniform pressure using the anvil.

-

Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

-

Self-Validation Step: The software must automatically monitor the 2350 cm⁻¹ region. If atmospheric CO₂ bands appear inverted or excessively strong, it indicates an improper background subtraction, and the scan must be invalidated and re-run.

Protocol 3: UPLC-MS Purity Profiling

Causality: Highly polar salts exhibit zero retention on standard C18 reverse-phase columns, eluting in the void volume where massive ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for this analyte[4].

-

Mobile Phase: Prepare a gradient of 10 mM ammonium formate (pH 3.0) and LC-MS grade acetonitrile.

-

Elution: Inject 1 µL of a 0.1 mg/mL sample onto a HILIC column (e.g., BEH Amide).

-

Detection: Monitor via Electrospray Ionization (ESI+) and Photodiode Array (PDA) at 285 nm.

-

Self-Validation Step: Immediately following the sample run, inject a blank solvent. The blank must show zero carryover at the retention time of the 110.07 m/z peak. Furthermore, the isotopic pattern of the [M+H]⁺ ion must be matched against the theoretical distribution for C₅H₈N₃⁺ to confirm the absence of co-eluting isobaric contaminants.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical relationships and workflows critical to analyzing this compound.

Fig 1. Orthogonal spectroscopic workflow for this compound.

Fig 2. Protonation mechanism and its causal impact on spectroscopic shifts.

References

-

PubChem Database: 2,4-Diaminopyridine | C5H7N3 | CID 68036. National Center for Biotechnology Information.[Link]

-

Longdom Publishing: Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Journal of Developing Drugs.[Link]

-

viXra / Journal of Developing Drugs: Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine (FT-IR Bending Vibrations).[Link]

-

ACS Publications / NIH: Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia (UPLC-MS Methodologies).[Link]

Sources

Solubility Characteristics and Physicochemical Profiling of Pyridine-2,4-diamine Dihydrochloride: A Comprehensive Guide for Preclinical Development

In the landscape of modern drug discovery and complex heterocyclic synthesis, the physicochemical behavior of foundational building blocks dictates the success of downstream applications. Pyridine-2,4-diamine (often referred to as 2,4-diaminopyridine) is a highly versatile intermediate. However, its free base form presents distinct solubility challenges in aqueous media. By converting this molecule into its dihydrochloride salt (Pyridine-2,4-diamine dihydrochloride), researchers can drastically alter its solvation thermodynamics, enabling robust high-throughput screening (HTS), intravenous formulation, and aqueous-phase catalysis.

This technical whitepaper provides an authoritative, in-depth analysis of the solubility characteristics of this compound, exploring the causality behind its physicochemical behavior and establishing self-validating experimental protocols for its laboratory handling.

The Molecular Foundation: Free Base vs. Dihydrochloride Salt

The intrinsic solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is governed by its crystal lattice energy and its ability to form favorable solvent interactions.

The free base, Pyridine-2,4-diamine (CAS 461-88-1), exhibits a predicted pKa of approximately 9.41, primarily driven by the highly basic pyridine ring nitrogen which is stabilized via resonance donation from the two exocyclic amino groups[1]. While slightly soluble in polar organic solvents like DMSO and methanol, the free base struggles to achieve the high molarity required for certain biological assays or aqueous catalytic environments[1].

To circumvent this, the molecule is synthesized as a dihydrochloride salt (CAS 2241138-89-4)[2]. The addition of two equivalents of hydrochloric acid protonates the basic centers, forming a dicationic lattice. When introduced to water, the high dielectric constant of the solvent rapidly overcomes the ionic bonds of the salt, replacing them with highly favorable ion-dipole interactions, thereby exponentially increasing aqueous solubility.

Table 1: Comparative Physicochemical Properties

| Property | Pyridine-2,4-diamine (Free Base) | This compound |

| CAS Number | 461-88-1 | 2241138-89-4 |

| Molecular Weight | 109.13 g/mol | 182.05 g/mol |

| Chemical Formula | C5H7N3 | C5H7N3 · 2HCl |

| Predicted pKa | 9.41 ± 0.11 | N/A (Pre-protonated salt) |

| Primary State | Neutral at physiological pH | Dicationic upon dissolution |

The Thermodynamics of Solvation and pH-Dependency

The solubility of Pyridine-2,4-diamine is not static; it is a dynamic property dictated by the pH of the microenvironment. Because the molecule possesses multiple basic centers, its protonation state shifts as a function of pH, directly altering its lipophilicity and aqueous solubility.

-

Acidic Environments (pH < 3.0): The molecule exists primarily as a dication. The high charge density maximizes hydration, resulting in peak aqueous solubility.

-

Physiological Environments (pH 7.4): The molecule exists predominantly as a monocation (due to the pKa of ~9.41). It maintains high aqueous solubility, making the dihydrochloride salt ideal for biological assays.

-

Basic Environments (pH > 9.5): The molecule reverts to its neutral free base form, leading to a sharp drop in aqueous solubility and an increased propensity to partition into lipid phases.

Figure 1: pH-dependent protonation states and solubility logic of Pyridine-2,4-diamine.

Table 2: Comparative Solubility Matrix (Estimated at 25°C)

| Solvent System | Free Base Solubility | Dihydrochloride Salt Solubility | Mechanistic Causality |

| Deionized Water | Moderate (~10-20 mg/mL) | Highly Soluble (>100 mg/mL) | Ion-dipole interactions rapidly dissociate the chloride salt lattice. |

| DMSO | Slightly Soluble | Soluble | DMSO acts as a strong hydrogen bond acceptor, solvating the cationic species. |

| Methanol | Slightly Soluble | Soluble | Protic nature stabilizes the dissociated chloride counterions. |

| Hexane / Heptane | Insoluble | Insoluble | Lack of dielectric constant prevents disruption of the ionic lattice. |

Self-Validating Protocol: Thermodynamic Solubility Profiling

Relying on calculated solubility or kinetic solubility (which often suffers from supersaturation artifacts) can lead to catastrophic failures in late-stage assay development. To establish absolute trustworthiness in your physicochemical data, thermodynamic solubility must be measured using a self-validating system.

The following protocol details the Shake-Flask Method coupled with HPLC-UV, specifically optimized for highly polar dihydrochloride salts.

Causality in Design:

-

Why use a strong buffer? Dissolving the dihydrochloride salt releases two equivalents of HCl, which will drastically drop the pH of unbuffered water, artificially inflating the solubility readout. A 50 mM phosphate buffer ensures the pH remains clamped at 7.4.

-

Why ultracentrifugation over filtration? Standard syringe filters (e.g., PTFE, Nylon) carry localized surface charges that electrostatically trap dicationic molecules. Ultracentrifugation eliminates this solid-phase binding artifact.

Step-by-Step Methodology:

-

Solid Phase Saturation: Weigh 50 mg of this compound into a 1.5 mL low-bind Eppendorf tube.

-

Buffer Addition: Add 500 µL of 50 mM Potassium Phosphate buffer (pH 7.4). Ensure that a visible pellet of undissolved solid remains; if the solution becomes completely clear, add more solid until saturation is visibly maintained.

-

Thermal Equilibration: Place the tube in a thermomixer at 37°C and agitate at 250 rpm for 48 hours. This extended timeframe ensures the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.

-

Phase Separation: Transfer the tube to an ultracentrifuge. Spin at 15,000 x g for 30 minutes at 37°C to pellet all undissolved particulate matter.

-

Supernatant Extraction: Carefully extract 50 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in the mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the detector.

-

HPLC-UV Quantification: Inject the sample onto a C18 Reverse-Phase HPLC column. Monitor absorbance at λ = 254 nm. Calculate the exact concentration against a pre-established standard curve of the compound.

Figure 2: Self-validating thermodynamic solubility workflow utilizing ultracentrifugation and HPLC.

Strategic Applications in Drug Design and Synthesis

Understanding the solubility and protonation dynamics of this compound is critical for its application in advanced chemical biology and medicinal chemistry.

Palladium-Catalyzed C-N Cross-Coupling: Aminopyridines are notoriously difficult substrates for cross-coupling due to their ability to chelate metal catalysts. However, Pyridine-2,4-diamine is frequently utilized in the synthesis of complex heterocycles via Pd-catalyzed C-N coupling[3]. When using the dihydrochloride salt in these reactions, the choice of base is critical. A strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS) must be added in excess to first neutralize the hydrochloride salts in situ, liberating the free amine to participate in the catalytic cycle. The initial solubility of the salt in polar aprotic solvent mixtures (like dioxane/water or glyme) accelerates this neutralization phase.

Development of Kinase and Bmi-1 Inhibitors: The 2,4-diaminopyridine scaffold is a privileged structure in oncology, serving as the core pharmacophore for various targeted therapies, including Bmi-1 inhibitors[4]. The high aqueous solubility of the dihydrochloride intermediate allows for seamless integration into aqueous-phase parallel synthesis libraries, enabling rapid structure-activity relationship (SAR) profiling without the risk of compound precipitation in the assay plates.

Neuromuscular Pharmacology (Kv Channel Modulation): Aminopyridines (most notably the isomer 3,4-diaminopyridine) are well-documented voltage-gated potassium (Kv) channel blockers, utilized in the symptomatic relief of neuromuscular conditions such as Lambert-Eaton myasthenic syndrome and Botulinum neurotoxin intoxication[5]. The pKa and resulting physiological solubility of these diamines dictate their ability to cross the blood-brain barrier (BBB). The dihydrochloride salt ensures immediate dissolution in the gastric or intravenous environment, while the equilibrium between the monocation and the highly lipophilic free base at physiological pH allows the molecule to partition across lipid bilayers to reach its target receptors.

References

- Cas 461-88-1,PYRIDINE-2,4-DIAMINE LookChem

- 2,4-diaminopyridine dihydrochloride - CAS号2241138-89-4 MolAid

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS)

- WO2015076800A1 - Substituted pyridine and pyrazine bmi-1 inhibitors Google P

- Symptomatic Relief of Botulinum Neurotoxin/A Intoxic

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,4-diaminopyridine dihydrochloride - CAS号 2241138-89-4 - 摩熵化学 [molaid.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2015076800A1 - Substituted pyridine and pyrazine bmi-1 inhibitors - Google Patents [patents.google.com]

- 5. Symptomatic Relief of Botulinum Neurotoxin/A Intoxication with Aminopyridines - A New Twist on an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Kinetics of Pyridine-2,4-diamine Dihydrochloride: A Comprehensive Analytical Guide

Executive Summary

In pharmaceutical development and advanced materials science, the thermal stability of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates their processing boundaries, shelf-life, and formulation viability. Pyridine-2,4-diamine Dihydrochloride (CAS: 2241138-89-4)[1] is a critical functionalized heterocyclic scaffold. While the free base form of 2,4-diaminopyridine exhibits a relatively low melting point of 107 °C[2], its conversion into a dihydrochloride salt fundamentally alters its thermodynamic profile.

This whitepaper provides an in-depth technical analysis of the thermal stability of this compound, detailing the causality behind its thermal behavior, standardized analytical protocols (TGA/DSC), and the mechanistic pathways of its degradation.

Structural Thermodynamics: Causality of Thermal Stability

To understand the thermal profile of this compound, one must first examine the thermodynamic shift that occurs upon salt formation.

The Role of the Ionic Lattice

The free base, 2,4-diaminopyridine, is susceptible to thermal degradation at lower temperatures due to the electron-rich nature of the diaminopyridine ring, which makes it prone to oxidative degradation. By protonating the pyridine nitrogen and the exocyclic amino groups with hydrochloric acid, a rigid ionic lattice is formed.

-

Causality: The strong electrostatic interactions and extensive intermolecular hydrogen bonding network between the chloride counterions and the protonated amines require significantly higher kinetic energy (heat) to disrupt.

-

Result: Consequently, while the free base melts at 107 °C[2], diaminopyridine dihydrochloride salts typically exhibit thermal stability up to 240–265 °C, at which point they undergo simultaneous melting and decomposition (dehydrohalogenation)[3][4].

Mechanistic Degradation Pathway

When subjected to thermal stress, this compound does not simply melt; it undergoes a complex, multi-stage degradation process. The release of hydrogen chloride (HCl) gas is the primary driver of the initial decomposition phase, followed by the endothermic breakdown of the heterocyclic ring[5].

Thermal degradation pathway of this compound.

Standardized Analytical Methodologies

To ensure a self-validating system, the thermal profiling of this compound must be conducted using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocol ensures precision, repeatability, and mitigation of oxidative artifacts.

Step-by-Step TGA/DSC Protocol

-

Instrument Calibration: Calibrate the TGA/DSC instrument using standard reference materials (e.g., Indium for temperature/enthalpy, and certified weights for the microbalance) to ensure baseline accuracy.

-

Sample Preparation: Accurately weigh 5.0 to 10.0 mg of this compound into a high-purity alumina (Al₂O₃) or platinum crucible. Crucible choice is critical: aluminum pans will react with the HCl gas evolved during decomposition, corrupting the DSC heat flow data.

-

Atmospheric Control (Purge Phase): Purge the furnace with high-purity dry Nitrogen (N₂) gas at a constant flow rate of 50 mL/min for 15 minutes prior to heating. This establishes an inert atmosphere, preventing premature oxidative degradation and isolating pure thermal decomposition kinetics.

-

Heating Ramp: Initiate a linear heating ramp from 25 °C (room temperature) to 600 °C at a strict rate of 10 °C/min.

-

Data Acquisition & Analysis: Continuously record weight loss (TGA) and heat flow (DSC). Calculate the extrapolated onset temperature (

) and the temperature of maximum degradation rate (

Standardized TGA/DSC experimental workflow for thermal profiling.

Comparative Quantitative Data

Because the dihydrochloride salt fundamentally alters the thermal boundaries of the molecule, it is crucial to compare its properties against the free base and structural isomers (such as the 2,5-diaminopyridine and 2,6-diaminopyridine derivatives) to establish a predictive thermal envelope[3][6].

Table 1: Thermal Profile Comparison of Diaminopyridine Derivatives

| Compound | Form | Melting Point ( | Decomposition Onset ( | Primary Degradants |

| Pyridine-2,4-diamine | Free Base | 107 °C[2] | ~180 - 200 °C | NOx, CO, CO₂ |

| Pyridine-2,6-diamine | Free Base | 120 °C[6] | 186.8 °C ( | NOx, CO, CO₂ |

| Pyridine-2,5-diamine | Dihydrochloride | N/A (Melts with Dec.) | 264 °C[3][4] | HCl, NOx, CO, CO₂ |

| Pyridine-2,4-diamine | Dihydrochloride | N/A (Melts with Dec.) | ~245 - 265 °C * | HCl, NOx, CO, CO₂ [5] |

*Note: The decomposition of this compound is characterized by a sharp endothermic peak on the DSC corresponding to the dissociation of the HCl lattice, immediately followed by mass loss on the TGA. The exact onset is highly dependent on the heating rate and atmospheric conditions, but strictly mirrors the >240 °C stability threshold of its isomeric dihydrochloride counterparts.

Safety and Handling Implications of Thermal Degradation

When processing this compound at elevated temperatures (e.g., during hot-melt extrusion, high-temperature synthesis, or accidental fire conditions), the thermal decomposition products pose significant safety hazards.

As the compound breaches its

-

Engineering Controls: Any process exceeding 150 °C must be conducted under local exhaust ventilation or within a contained scrubber system designed to neutralize acidic off-gases.

-

Storage: To maintain the integrity of the thermal profile, the compound must be stored below 30 °C in a desiccated environment, as ambient moisture can induce premature desolvation and weaken the ionic lattice prior to thermal stress.

References

-

Stenutz. "2,4-diaminopyridine." Stenutz.eu. Available at:[Link]

-

Molaid. "2,4-diaminopyridine dihydrochloride - CAS 2241138-89-4." Molaid.com. Available at:[Link]

-

Trivedi, M. K., et al. "Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine." viXra.org. Available at:[Link]

-

Cole-Parmer. "Material Safety Data Sheet - Pyridine hydrochloride, 98%." Coleparmer.com. Available at: [Link]

Sources

historical development of pyridine-based compounds in research

An In-Depth Technical Guide to the Historical Development of Pyridine-Based Compounds in Research

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pyridine scaffold's journey, from its serendipitous discovery in bone oil to its current status as a cornerstone of modern chemistry. We will delve into the pivotal synthetic innovations that unlocked its potential and examine its transformative impact across medicinal chemistry, agrochemicals, and materials science. This narrative is designed for researchers and drug development professionals, offering not just a historical account, but also a deeper understanding of the chemical logic and experimental causality that have driven nearly two centuries of research.

Part 1: The Dawn of a Heterocycle: Discovery and Foundational Syntheses

The story of pyridine begins not in a pristine laboratory, but in the tarry residue of heated animal bones. In 1849, Scottish chemist Thomas Anderson, while studying this complex mixture, isolated a colorless liquid with a distinctively unpleasant odor.[1] He named it "pyridine," a portmanteau of the Greek words πῦρ (pyr), meaning fire, and idine, a suffix used for aromatic bases, alluding to its flammability.[1][2][3]

However, its structure remained a mystery for several decades. It was Wilhelm Körner (1869) and James Dewar (1871) who first proposed that pyridine's structure was analogous to benzene, with one C-H unit replaced by a nitrogen atom.[1][2] This hypothesis was experimentally confirmed in 1876 when William Ramsay accomplished the first-ever synthesis of a heteroaromatic compound by reacting acetylene and hydrogen cyanide in a red-hot iron tube furnace.[1][2]

While Ramsay's synthesis was a landmark achievement, the low yields of early methods, including extraction from coal tar, spurred the search for more efficient routes.[1] The true potential of pyridine chemistry began to be unlocked with the development of systematic and scalable synthetic protocols.

The Hantzsch Synthesis: A Symphony of Components

In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction that would become a cornerstone of heterocyclic chemistry.[1][4][5] The Hantzsch pyridine synthesis elegantly combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to construct the highly functionalized dihydropyridine ring system, which can then be oxidized to the corresponding pyridine.[4][5][6]

Causality Behind the Method: The power of the Hantzsch synthesis lies in its convergence and atom economy. By combining multiple simple starting materials in a single pot, it allows for the rapid assembly of complex molecular architecture. The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in a cyclization and dehydration sequence. This robust methodology provided chemists with a reliable tool to generate a wide array of substituted pyridines, paving the way for systematic structure-activity relationship (SAR) studies.

This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

-

Reagent Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in 25 mL of ethanol.

-

Reaction Initiation: To the stirred solution, add concentrated aqueous ammonia (7.5 mL, ~125 mmol).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. A precipitate will form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the dihydropyridine product. The product can be further purified by recrystallization from ethanol.

-

Aromatization (Optional): To convert the dihydropyridine to the corresponding pyridine, dissolve it in glacial acetic acid and add a stoichiometric amount of an oxidizing agent (e.g., nitric acid, iodine, or chromium trioxide) and heat.

Caption: Workflow for the Hantzsch Pyridine Synthesis.

The Chichibabin Reaction: Direct Amination

Another monumental leap came in 1914 when Russian chemist Aleksei Chichibabin discovered a method for the direct amination of the pyridine ring.[7][8] The Chichibabin reaction involves treating pyridine with sodium amide (NaNH₂) in an inert solvent like toluene or xylene to produce 2-aminopyridine.[7][9]

Causality Behind the Method: Pyridine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Chichibabin ingeniously exploited this property. The highly nucleophilic amide anion (NH₂⁻) attacks the C2 position, forming a σ-complex.[9] The driving force for the reaction is the subsequent rearomatization of the ring, which occurs via the elimination of a hydride ion (H⁻). This hydride then reacts with another molecule or proton source to liberate hydrogen gas, irreversibly pushing the reaction to completion. This method provided direct access to aminopyridines, which are crucial building blocks for pharmaceuticals and other fine chemicals.[7]

| Milestone | Year | Key Contributor(s) | Significance |

| Isolation of Pyridine | 1849 | Thomas Anderson | First isolation from bone oil, marking the discovery of the compound.[1] |

| Structure Elucidation | 1869-1871 | W. Körner & J. Dewar | Proposed the correct benzene-like structure with a nitrogen heteroatom.[1] |

| First Synthesis | 1876 | William Ramsay | First laboratory synthesis of a heteroaromatic compound.[1][2] |

| Hantzsch Synthesis | 1881 | Arthur Hantzsch | Development of a versatile multi-component reaction to build pyridine rings.[1][4][5] |

| Chichibabin Reaction | 1914 | Aleksei Chichibabin | A direct method for the amination of the pyridine ring.[7][8] |

| Industrial Synthesis | 1924 | Aleksei Chichibabin | Chichibabin's method was adapted for large-scale, cost-effective production.[1] |

Table 1: Key Foundational Milestones in Pyridine Chemistry.

Part 2: The Pyridine Scaffold in Action: A Revolution in Life Sciences

The development of reliable synthetic routes transformed pyridine from a chemical curiosity into a privileged scaffold in applied sciences. Its unique properties—a polar, ionizable aromatic system capable of hydrogen bonding—made it an ideal component for biologically active molecules.[10][11]

Medicinal Chemistry: From Vitamins to Blockbuster Drugs

The pyridine ring is a ubiquitous feature in pharmaceuticals, ranking as the second most common nitrogen heterocycle in FDA-approved drugs.[12] Its inclusion in a drug molecule can enhance metabolic stability, improve water solubility, and optimize protein-binding interactions.[13][14]

-

Vitamins and Coenzymes: The importance of pyridine in biology was first highlighted by the discovery of niacin (Vitamin B3), a pyridine-3-carboxylic acid derivative, as a cure for pellagra in the 1930s.[2][15] This discovery cemented the biological significance of the pyridine nucleus, which is also a core component of essential coenzymes like NAD/NADH.[13]

-

Nicotinic Acetylcholine Receptors (nAChRs): The natural alkaloid nicotine, with its pyridine ring, is the archetypal agonist for nAChRs.[16] Extensive research has shown that the nitrogen atom of the pyridine ring forms a crucial hydrogen bond with a backbone NH group in the receptor's binding site, an interaction essential for agonist activity.[16][17] This understanding has guided the development of potent and selective nAChR ligands, such as A-85380 and its halogenated analogues, for potential therapeutic use in neurological disorders.[18][19]

-

Proton Pump Inhibitors (PPIs): The development of omeprazole, the first PPI for treating acid reflux, was a landmark in medicinal chemistry. Its core structure features a benzimidazole ring linked to a pyridine ring. The pyridine moiety is critical for the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells and subsequent conversion to the active inhibitor.

-

Modern Therapeutics: The list of pyridine-containing drugs is vast and continues to grow, spanning numerous therapeutic areas including antivirals (e.g., delavirdine), oncology (e.g., imatinib), and anti-inflammatory agents (e.g., piroxicam).[14][20]

Caption: Key interactions of nicotine at the nAChR binding site.

Agrochemicals: Protecting Crops with Pyridine Chemistry

The influence of pyridine chemistry extends deeply into agriculture. The discovery of the bipyridyl herbicides, diquat and paraquat, by Imperial Chemical Industries (ICI) in the 1950s revolutionized weed control.[21][22]

-

Diquat and Paraquat: These compounds are quaternary ammonium salts of bipyridines. Their herbicidal activity stems from their ability to accept an electron to form stable radical cations.[21] In the presence of light and oxygen within plant cells, these radicals initiate a redox cycle that produces highly destructive reactive oxygen species, leading to rapid cell death and desiccation.[23] Although effective, the toxicity of these compounds has led to regulatory restrictions in many regions.[21][24]

Part 3: The Modern Era: Taming the Pyridine C–H Bond

For much of its history, the functionalization of the pyridine ring relied on classical methods: electrophilic substitution (which is difficult and often requires harsh conditions) or nucleophilic substitution on pre-functionalized (e.g., halogenated) rings.[1][12] The direct, selective functionalization of pyridine's C–H bonds remained a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can interfere with many catalysts.[25][26][27]

The last two decades have witnessed an explosion of innovative strategies to overcome this challenge, ushering in a new era of pyridine chemistry.

Causality Behind Modern Methods: The central problem is twofold: reactivity and regioselectivity. The pyridine nitrogen deactivates the ring towards electrophilic attack and directs catalysts to the C2 position. Modern methods circumvent these issues through clever strategies:

-

Transient Directing Groups: Attaching a temporary directing group to the pyridine nitrogen can steer a metal catalyst to a specific C–H bond (e.g., C3 or C4), allowing for selective functionalization before the directing group is removed.

-

Photocatalysis and Radical Reactions: Light-mediated reactions can generate radical species that react with the electron-deficient pyridine ring in patterns complementary to traditional ionic reactions, such as in Minisci-type reactions.[25]

-

Pyridine N-Oxides: Temporarily oxidizing the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, making it more amenable to certain functionalization reactions.[26]

-

Transition-Metal-Catalyzed C-H Activation: The development of sophisticated catalyst systems, often involving palladium, rhodium, or nickel, has enabled the direct coupling of various groups to pyridine's C–H bonds, representing a more atom-economical and efficient approach.[25][28][29]

These advanced techniques allow for the late-stage functionalization of complex molecules, enabling chemists to rapidly generate analogues of drug candidates and fine-tune their properties with unprecedented precision.[25]

Caption: Overcoming challenges in modern pyridine C-H functionalization.

Conclusion and Future Perspectives

From its humble origins in bone tar, the pyridine ring has evolved into one of the most vital heterocyclic scaffolds in chemical research. The historical progression from arduous isolation to elegant, atom-economical syntheses has been driven by a deep understanding of chemical principles and a relentless pursuit of efficiency. Foundational methods like the Hantzsch and Chichibabin reactions provided the tools necessary to explore pyridine's vast chemical space, directly enabling transformative discoveries in medicine and agriculture.

Today, research continues to push the boundaries of what is possible. The ongoing development of novel C–H functionalization techniques promises to further streamline the synthesis of complex pyridine-based molecules, accelerating the discovery of next-generation pharmaceuticals, advanced materials, and more efficient catalysts. The rich history of pyridine serves as a powerful testament to how fundamental synthetic innovation is the engine that drives progress across the scientific disciplines.

References

-

Wikipedia. Pyridine. [Link]

-

PubMed. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. [Link]

-

PubMed Central (PMC). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. [Link]

-

Grokipedia. Chichibabin reaction. [Link]

-

Grokipedia. Hantzsch pyridine synthesis. [Link]

-

Bentham Science Publishers. Recent Advances in Direct Pyridine C-H Activation Strategies. [Link]

-

researchgate.net. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Semantic Scholar. Recent Progress in Functionalization of the Pyridine Ring through C–S Bond Formation under Transition Metal Catalyst Free Conditions. [Link]

-

PubMed Central (PMC). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

Bentham Science Publisher. Recent Advances in Direct Pyridine C-H Activation Strategies. [Link]

-

ResearchGate. Chichibabin reaction. [Link]

-

Jiao Research Group. Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. [Link]

-

Slideshare. Chichibabin Reaction | PPTX. [Link]

-

PubMed Central (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

Beilstein Journals. Pyridine C(sp 2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

-

ResearchGate. Most common synthetic strategies for the synthesis of pyridines. [Link]

-

PubMed Central (PMC). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. [Link]

-

PubMed Central (PMC). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

ACS Publications. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. [Link]

-

MDPI. Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. [Link]

-

Wikipedia. Diquat. [Link]

-

Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

PubMed Central (PMC). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]

-

Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]

-

Open Access Journals. A Brief View on Pyridine Compounds. [Link]

-

ACS Publications. Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A New Positron Emission Tomography Ligand for Nicotinic Receptors. [Link]

-

inchem.org. Paraquat and diquat (EHC 39, 1984). [Link]

-

Scribd. Pyridine Synthesis Methods and Reactions | PDF. [Link]

-

ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. [Link]

-

SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

Scilit. The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. [Link]

-

Post Apple Scientific. Industrial Chemicals: How Pyridine Is Produced. [Link]

-

SciSpace. Top 2 papers published in the topic of Chichibabin reaction in 1988. [Link]

-

Scientific Update. The Chichibabin amination reaction. [Link]

-

Wikipedia. Paraquat. [Link]

-

Scribd. Medicinal Importance of Pyridine Derivatives | PDF. [Link]

-

organic-chemistry.org. Pyridine synthesis. [Link]

-

epa.gov. Paraquat and Diquat. [Link]

-

PubMed Central (PMC). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]

-

PubMed Central (PMC). Paraquat at 63—the story of a controversial herbicide and its regulations: It is time to put people and public health first when regulating paraquat. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. scientificupdate.com [scientificupdate.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. scribd.com [scribd.com]

- 16. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sarchemlabs.com [sarchemlabs.com]

- 21. Diquat - Wikipedia [en.wikipedia.org]

- 22. Paraquat - Wikipedia [en.wikipedia.org]

- 23. epa.gov [epa.gov]

- 24. Paraquat at 63—the story of a controversial herbicide and its regulations: It is time to put people and public health first when regulating paraquat - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. eurekaselect.com [eurekaselect.com]

- 28. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

Pyridine-2,4-diamine Dihydrochloride and its biological significance

An In-depth Technical Guide to Pyridine-2,4-diamine Dihydrochloride: Properties, Synthesis, and Biological Significance

Abstract

Pyridine-2,4-diamine and its dihydrochloride salt are heterocyclic amine compounds built upon the pyridine scaffold. While not a therapeutic agent in itself, Pyridine-2,4-diamine serves as a crucial chemical intermediate and a versatile building block in the synthesis of a wide array of biologically active molecules.[1] The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and valued for its ability to enhance physicochemical properties and biological potency.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthetic routes, analytical characterization methodologies, and its significance in the context of drug discovery and development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the creation of novel therapeutic agents.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental for its effective use in synthesis and formulation.

Structure and Nomenclature

-

IUPAC Name: this compound

-

Synonyms: 2,4-Diaminopyridine Dihydrochloride

-

CAS Number:

-

Chemical Formula: C₅H₉Cl₂N₃

-

Molecular Weight (Dihydrochloride Salt): 182.05 g/mol

Physicochemical Data

The properties of the free base, Pyridine-2,4-diamine, provide a foundation for understanding the behavior of its salt form. The dihydrochloride salt is typically used to improve solubility and stability.

| Property | Value (for Free Base) | Reference |

| Melting Point | 107 °C | [1] |

| Boiling Point | 358 °C at 760 mmHg | [1] |

| Appearance | Light Yellow to Light Brown Solid | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| pKa | 9.41 ± 0.11 (Predicted) | [1] |

| XLogP3-AA | -0.2 | [5] |

Synthesis and Manufacturing

The synthesis of substituted pyridines is a well-established field in organic chemistry, with several classical and modern methods available.[9][10][11] For Pyridine-2,4-diamine, specific multi-step routes have been developed to ensure high purity and yield, which is critical for its use as a pharmaceutical intermediate.

A Representative Synthetic Route

A common strategy for producing Pyridine-2,4-diamine involves a multi-step process starting from a more readily available substituted pyridine, such as 2-chloropyridine. The following workflow is based on a patented synthetic method.[12]

Caption: Multi-step synthesis of this compound.[12]

-

Causality in Synthesis: This route strategically introduces the amino groups. The initial oxidation to the N-oxide activates the pyridine ring for nitration at the 4-position. The subsequent nucleophilic aromatic substitution with benzylamine, followed by de-benzylation and reduction of the nitro group, is a controlled method to install the two amino functionalities without forming difficult-to-separate isomers, a common issue with direct amination methods.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any chemical intermediate intended for drug development. A typical workflow involves a combination of chromatographic and spectroscopic techniques.[13]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine-2,4-diamine - CAS:461-88-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. Pyridine-2,4-diamine hydrochloride | CAS#:2241138-89-4 | Chemsrc [m.chemsrc.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. baranlab.org [baranlab.org]

- 11. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Pyridine-2,4-diamine Dihydrochloride as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Pharmacological Rationale

Pyridine-2,4-diamine dihydrochloride (CAS: 179555-09-0) is a highly versatile, electron-rich heteroaromatic building block widely utilized in modern medicinal chemistry. Its primary application lies in the synthesis of small-molecule kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 4 (CDK4) [1, 4].

The pharmacological utility of the 2,4-diaminopyridine core stems from its bidentate hydrogen-bonding capability. In the highly conserved ATP-binding pocket of kinases, the exocyclic amines and the pyridine nitrogen act as a "hinge-binding motif." They form critical hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the adenine ring of ATP. Supplying this compound as a dihydrochloride salt ensures exceptional bench stability, preventing the oxidation and degradation commonly seen in free electron-rich anilines and pyridines. Beyond oncology, this scaffold is also employed in the development of positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors [2] and historically as an antagonist of muscle relaxants [3].

Physicochemical Profiling

Understanding the physicochemical baseline of the starting material is critical for calculating stoichiometric equivalents and predicting solubility during high-throughput synthesis.

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 179555-09-0 |

| Molecular Formula | C5H11Cl2N3 (or C5H9N3 · 2HCl) |

| Molecular Weight | 182.05 g/mol |

| Appearance | Off-white to light-brown crystalline powder |

| Solubility | Highly soluble in H₂O and DMSO; insoluble in non-polar organics (Hexane, Toluene) |

| Storage Conditions | Desiccated at room temperature; hygroscopic |

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic logic of how 2,4-diaminopyridine derivatives disrupt oncogenic signaling by competitively occupying the ATP pocket.

Mechanistic pathway of 2,4-diaminopyridine derivatives acting as ATP-competitive kinase inhibitors.

Experimental Protocol I: Palladium-Catalyzed Derivatization

This protocol details the Buchwald-Hartwig cross-coupling of this compound with an aryl halide to generate a Type I kinase inhibitor scaffold.

Rationale & Causality

The dihydrochloride salt is unreactive toward electrophiles due to the protonation of the pyridine nitrogen and exocyclic amines. In situ free-basing with a non-nucleophilic tertiary amine (DIPEA) is required. We utilize Xantphos as the ligand; its wide bite angle specifically accelerates the reductive elimination step, which is traditionally the bottleneck when coupling electron-deficient heteroaryls.

Step-by-Step Methodology

-

Salt Neutralization (Free-Basing): Suspend this compound (1.0 mmol, 182 mg) in 5 mL of anhydrous 1,4-dioxane. Add N,N-Diisopropylethylamine (DIPEA) (3.5 mmol, 610 µL). Stir for 15 minutes at room temperature.

-

Causality: 3.5 equivalents of DIPEA are used to neutralize the two HCl molecules and provide a basic environment to act as an acid scavenger during the coupling, preventing catalyst poisoning.

-

-

Reagent Assembly: To the suspension, add the target Aryl Bromide (1.1 mmol), Pd₂(dba)₃ (0.05 mmol, 45 mg), and Xantphos (0.10 mmol, 58 mg).

-

Degassing: Submerge a needle into the solution and sparge with ultra-pure N₂ for 15 minutes.

-

Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. Strict anaerobiosis is non-negotiable.

-

-

Thermal Activation: Seal the reaction vial and heat to 100°C in a pre-heated reaction block for 12 hours.

-

System Validation & Quality Control (Self-Validating Step):

-

Extract a 10 µL aliquot, quench in 990 µL of Methanol, and inject into an LC-MS.

-

Validation Criteria: The reaction is deemed successful only if the starting mass (m/z 110.1 for the free base) is <5% of the total ion chromatogram (TIC) and the desired product mass is the base peak. A parallel negative control (omitting Pd₂(dba)₃) must show 0% conversion, proving the transformation is strictly metal-catalyzed and not a spontaneous S_NAr reaction.

-

Synthetic workflow and validation for generating 2,4-diaminopyridine-based kinase inhibitors.

Experimental Protocol II: In Vitro Kinase Inhibition Profiling

Once the 2,4-diaminopyridine derivative is synthesized, its biological efficacy and mechanism of action must be validated using a FRET-based kinase assay (e.g., Z'-LYTE).

Rationale & Causality

To prove that the synthesized compound is an ATP-competitive (Type I) inhibitor [1], the assay must be run at two drastically different ATP concentrations. A true competitive inhibitor will lose apparent potency (higher IC₅₀) when competing against a high concentration of ATP.

Step-by-Step Methodology

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, starting at a top concentration of 10 mM. Transfer 100 nL of each concentration to a 384-well black microplate using an acoustic dispenser (e.g., Echo 550).

-

Enzyme/Substrate Addition: Add 5 µL of a master mix containing FLT3 kinase and the specific FRET peptide substrate in 1X Kinase Buffer.

-

Differential ATP Addition:

-

Plate A (Low ATP): Add 5 µL of 200 µM ATP (Final assay concentration = 100 µM).

-

Plate B (High ATP): Add 5 µL of 5.0 mM ATP (Final assay concentration = 2.5 mM).

-

-

Incubation & Development: Incubate the plates at 25°C for 60 minutes. Add 5 µL of Development Reagent (a site-specific protease that cleaves unphosphorylated peptides). Incubate for an additional 60 minutes.

-

Detection: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).

-

System Validation & Quality Control (Self-Validating Step):

-

Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

-

Validation Criteria: The assay run is valid only if the Z'-factor is ≥ 0.6. Furthermore, the IC₅₀ of the internal positive control (Staurosporine) must fall within the historical 95% confidence interval (e.g., 1.5 - 4.0 nM). If these parameters fail, the data is discarded, and the assay is repeated.

-

Quantitative Data Interpretation

The following table demonstrates the expected pharmacological profile of a successful 2,4-diaminopyridine derivative, validating its ATP-competitive nature.

| Compound / Control | IC₅₀ at 100 µM ATP (nM) | IC₅₀ at 2.5 mM ATP (nM) | Fold Shift | Mechanism Confirmed |

| Staurosporine (Control) | 2.1 ± 0.3 | 45.8 ± 2.1 | ~21.8x | Yes (ATP-Competitive) |

| 2,4-Diaminopyridine Deriv. | 32.0 ± 1.5 | 116.0 ± 5.4 | ~3.6x | Yes (ATP-Competitive) |

| Allosteric Control (Type IV) | 15.4 ± 0.8 | 16.1 ± 0.9 | ~1.0x | No (Non-Competitive) |

Data Interpretation: The synthesized 2,4-diaminopyridine derivative exhibits a significant rightward shift in IC₅₀ when ATP concentration is increased, definitively proving that the diaminopyridine core binds directly within the ATP hinge region [1].

References

-

Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega. Available at:[Link]

-

Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

- 2,4-Diaminopyridine as a pharmacologic agent.US Patent US4562196A.

- 2-aminopyridine substituted heterocycles as inhibitors of cellular proliferation.US Patent WO2004065378A1.

Analytical Methods for Pyridine-2,4-diamine Dihydrochloride Quantification: An In-Depth Application Note

Abstract

Pyridine-2,4-diamine dihydrochloride (CAS 179555-09-0) is a highly polar, basic heteroaromatic compound that serves as a critical building block in advanced pharmaceutical synthesis and synthetic biology. Its quantification presents unique chromatographic challenges due to its polycationic nature in solution. This application note provides field-proven, self-validating analytical protocols for the robust quantification of this compound, detailing the mechanistic causality behind column selection, mobile phase optimization, and detection strategies.

Mechanistic Context: The Analytical Challenge

This compound is extensively utilized in the synthesis of[1], which are pivotal in treating autoimmune diseases. Additionally, it functions as a non-standard nucleobase (pairing with xanthosine) in [2].

From an analytical perspective, the molecule is highly problematic. With a molecular weight of 109.13 g/mol (free base) and multiple basic nitrogen centers, it is extremely hydrophilic. In its dihydrochloride salt form, it dissolves readily in aqueous media but exhibits virtually zero retention on standard reversed-phase (RP) columns. If the analytical conditions are not rigorously controlled, the analyte will elute in the void volume (

Causality in Method Development

As an analytical scientist, you must move beyond simply following a method to understanding the why behind the chemistry.

-

The Silanol Effect & pH Control: At a standard acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), Pyridine-2,4-diamine is fully protonated. These polycations are repelled by the hydrophobic C18 stationary phase and strongly attracted to negatively charged, unendcapped residual silanols (

) on the silica support. This electrostatic interaction is the root cause of peak tailing. -

The RP-HPLC-UV Solution: To achieve baseline resolution and symmetrical peak shapes, we employ a[3]. This specific pH suppresses the ionization of residual silanols while the acetate counter-ion forms a transient, neutral ion-pair with the protonated diamine. This effectively increases the molecule's apparent lipophilicity, driving retention on the C18 phase. Pairing this with a Bridged Ethyl Hybrid (BEH) column further eliminates silanol activity[1].

-

The LC-MS/MS Solution: For trace analysis, non-volatile buffers cannot be used. We must rely on 0.1% Formic Acid to maximize positive electrospray ionization (ESI+). To counteract the resulting retention loss, we utilize a specialized cross-linked organosilica column (e.g., Gemini NX-C18)[4], which is engineered to retain highly polar basic compounds in MS-compatible mobile phases without secondary interactions.

Analytical Decision Tree

Analytical decision tree for this compound quantification workflows.

Step-by-Step Experimental Protocols

Protocol A: High-Resolution RP-HPLC-UV (Assay & Purity)

This protocol is designed for routine batch release, assay quantification, and major impurity profiling.

Materials & Reagents:

-

Column: Waters Acquity BEH C18 (2.1 × 150 mm, 1.7 μm)[1]

-

Mobile Phase A: 0.05 M Ammonium Acetate in LC-MS grade water (Adjust to pH 4.5 with glacial acetic acid)[3]

-

Mobile Phase B: LC-MS grade Acetonitrile

-

Diluent: 5% Acetonitrile in Water

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolution: Add 50 mL of Diluent. Sonicate for 5 minutes to ensure complete dissolution of the crystalline salt. Dilute to volume with Diluent and mix well (Concentration: 100 µg/mL).

-

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of the filtrate.

-

Chromatographic Execution: Inject 2.0 µL of the sample into the HPLC system using the gradient program outlined in Table 1. Monitor the absorbance at 254 nm.

Table 1: RP-HPLC-UV Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |

| 0.0 | 0.30 | 98 | 2 | Initial |

| 2.0 | 0.30 | 98 | 2 | Linear |

| 10.0 | 0.30 | 40 | 60 | Linear |

| 12.0 | 0.30 | 10 | 90 | Linear |

| 12.1 | 0.30 | 98 | 2 | Step |

| 16.0 | 0.30 | 98 | 2 | Hold (Eq.) |

Protocol B: Trace Impurity Profiling via LC-MS/MS

This protocol is utilized for the identification of genotoxic impurities or degradation products at the parts-per-million (ppm) level.

Materials & Reagents:

-

Column: Phenomenex Gemini NX-C18 (50 x 4.6 mm, 3.0 µm)[4]

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[4]

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[4]

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample at a concentration of 1.0 µg/mL in Mobile Phase A to match the starting gradient conditions, preventing solvent-induced peak distortion.

-

MS Tuning: Set the mass spectrometer to Positive Electrospray Ionization (ESI+). Optimize the capillary voltage (typically ~3.0 kV) and desolvation temperature (typically 350°C).

-

Chromatographic Execution: Inject 5.0 µL of the sample. Run a rapid gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.5 mL/min.

-

Quantification: Extract the Single Ion Chromatogram (SIC) for

110.1, which corresponds to the

Table 2: LC-MS/MS Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.50 | 95 | 5 |

| 5.0 | 0.50 | 5 | 95 |

| 6.0 | 0.50 | 5 | 95 |

| 6.1 | 0.50 | 95 | 5 |

| 9.0 | 0.50 | 95 | 5 |

Self-Validating System Suitability (SST)

A robust protocol must be self-validating. Before analyzing unknown samples, the system must prove its capability to handle the polycationic nature of the analyte. Inject the 100 µg/mL standard solution five times and evaluate the chromatography against the parameters in Table 3.

Table 3: System Suitability Criteria for Self-Validation

| Parameter | Acceptance Criteria | Mechanistic Causality / Purpose |

| Tailing Factor ( | Confirms the absence of secondary electrostatic interactions between the basic amines and residual silanols. | |